(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride
CAS No.: 2305185-30-0
Cat. No.: VC5785506
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67
* For research use only. Not for human or veterinary use.
![(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride - 2305185-30-0](/images/structure/VC5785506.png)
Specification
CAS No. | 2305185-30-0 |
---|---|
Molecular Formula | C8H16ClNO2 |
Molecular Weight | 193.67 |
IUPAC Name | (7R,8S)-5-azaspiro[2.6]nonane-7,8-diol;hydrochloride |
Standard InChI | InChI=1S/C8H15NO2.ClH/c10-6-3-8(1-2-8)5-9-4-7(6)11;/h6-7,9-11H,1-5H2;1H/t6-,7+;/m0./s1 |
Standard InChI Key | CCZNEVNEYKWXET-UOERWJHTSA-N |
SMILES | C1CC12CC(C(CNC2)O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, rac-(7R,8S)-5-azaspiro[2.6]nonane-7,8-diol hydrochloride, reflects its spirocyclic backbone. Key structural elements include:
-
A 5-azaspiro[2.6]nonane core, where a piperidine ring (6-membered) shares a single atom (spiro carbon) with a cyclopropane ring (3-membered).
-
Two hydroxyl groups at positions 7 (R) and 8 (S), conferring chirality.
-
A protonated secondary amine stabilized as a hydrochloride salt .
The stereochemistry of the hydroxyl groups is critical to its biological activity and synthetic utility. The 7R,8S configuration was confirmed via Mosher’s ester analysis and nuclear Overhauser effect (nOe) correlations in related intermediates .
Table 1: Key Identifiers of (7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol Hydrochloride
Property | Value |
---|---|
CAS Number | 2305185-30-0 |
Molecular Formula | C₈H₁₆ClNO₂ |
Molecular Weight | 217.67 g/mol |
IUPAC Name | (7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol hydrochloride |
Synonyms | EN300-6763395; Z3623793003 |
Synthetic Methodologies
Malonate-Based Route (Taylor and Ménard-Moyon)
A seminal synthesis of the DE core unit of ’upenamide, which shares structural homology with the target compound, begins with a malonate derivative (Scheme 1) :
-
Diethyl Malonate Alkylation: Treatment of diethyl malonate with 1,3-dibromopropane under basic conditions yields a tetraester intermediate.
-
Decarboxylation and Reduction: Thermal decarboxylation followed by selective reduction of the mixed anhydride with LiAlH(OtBu)₃ produces a primary alcohol.
-
Oxidation and Protection: Oxidation to an aldehyde and subsequent protection as a 1,3-dioxolane acetal prevents undesired side reactions.
-
Dihydroxylation and Cyclization: Osmium-mediated dihydroxylation introduces vicinal diols, which undergo stereoselective cyclization using SnCl₂·2H₂O to form the spirocyclic core .
This route achieves the desired 7R,8S configuration via substrate-controlled stereochemistry, validated by nOe correlations between H-7 and H-8 .
Dihydropyran Derivatization Route
An alternative approach utilizes commercially available dihydropyran (45) as a starting material (Scheme 2) :
-
Protection and Functionalization: TIPS protection of the hydroxyl group, followed by iodobenzylation, introduces a benzyl ether moiety.
-
Radical Addition: Acrylonitrile addition via tributyltin hydride-mediated radical chain reaction extends the carbon skeleton.
-
Nitrile Reduction and Cyclization: Catalytic hydrogenation reduces the nitrile to a primary amine, which undergoes Boc protection and AgBF₄-mediated cyclization to yield the spirocyclic amine.
-
Hydrochloride Formation: Final treatment with HCl gas protonates the amine, yielding the hydrochloride salt .
This route highlights the versatility of radical chemistry in constructing strained cyclopropane rings.
Physicochemical Properties
Stereochemical Analysis
The 7R,8S configuration was unambiguously assigned using Mosher’s ester methodology. Derivatization of the C-7 and C-8 hydroxyl groups with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) enabled determination of absolute stereochemistry via ¹H NMR chemical shift differences (ΔδSR) . Key nOe correlations between H-7 and H-8 (J = 2.1 Hz) confirmed the cis-diol arrangement .
Solubility and Stability
The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C), making it suitable for biological assays. The compound is stable under inert atmospheres but prone to oxidative degradation in the presence of light or moisture .
Table 2: Physicochemical Data
Property | Value |
---|---|
Melting Point | 198–202°C (decomposes) |
Solubility (Water) | >50 mg/mL |
LogP (Predicted) | -1.2 |
pKa (Amine) | 9.4 ± 0.2 |
Applications in Organic Synthesis
Role in ’Upenamide Synthesis
The DE core unit of ’upenamide, a macrocyclic marine alkaloid, incorporates the spirocyclic diol framework of (7R,8S)-5-azaspiro[2.6]nonane-7,8-diol. Coupling this unit with the ABC core via a saturated alkyl chain enables construction of the full macrocycle . The stereochemical fidelity of the diol is crucial for mimicking the natural product’s bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume